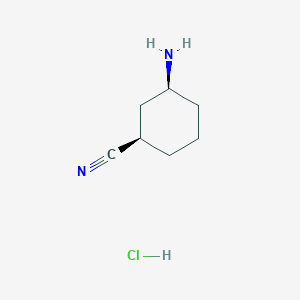
5-Bromo-1-ethylbenzoimidazole HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethylbenzoimidazole hydrochloride, also known as BKM-120, is a novel small molecular inhibitor. It has a CAS Number of 1365271-54-0 and a molecular weight of 261.55 . The IUPAC name for this compound is 5-bromo-1-ethyl-1H-benzimidazole hydrochloride .
Molecular Structure Analysis
The molecular formula of 5-Bromo-1-ethylbenzoimidazole HCl is C9H10BrClN2 . The InChI code is 1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H . The compound has a bicyclic structure with a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-1-ethylbenzoimidazole is 225.08 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 163 . The compound has one rotatable bond .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Benzimidazole derivatives are crucial intermediates in the synthesis of complex organic compounds and pharmaceuticals. For example, they play a significant role in the development of nuclear hormone receptor modulators through palladium-catalyzed intramolecular carbometalation reactions, which is a key step in synthesizing dibenzoxapine containing tetrasubstituted exocyclic alkenes with high purity for drug discovery (Richey & Yu, 2009).
Antimicrobial and Antifungal Activities
Novel benzimidazole derivatives have shown promising antimicrobial and antitubercular activities. For instance, 5-(nitro/bromo)-styryl-2-benzimidazoles demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis and effective antimicrobial properties against various bacterial and fungal strains (Shingalapur et al., 2009). Similarly, synthesized benzimidazole derivatives exhibited potential antifungal activities, comparable to commercially available fungicides against Candida species, highlighting their utility in developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).
Corrosion Inhibition
Benzimidazole compounds have been identified as effective corrosion inhibitors for metals in acidic media. For example, certain benzimidazole derivatives exhibited strong inhibition effects on the corrosion of mild steel in hydrochloric acid, acting as mixed-type inhibitors and demonstrating the potential of these compounds in industrial applications to protect metal surfaces from corrosion (Uqin et al., 2014).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to act as corrosion inhibitors for various metals .
Mode of Action
Benzimidazole derivatives are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 5-Bromo-1-ethylbenzoimidazole Hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as a corrosion inhibitor, it may influence the electrochemical reactions that lead to corrosion .
Result of Action
As a potential corrosion inhibitor, it may prevent the degradation of metals and alloys in corrosive environments .
Action Environment
The action, efficacy, and stability of 5-Bromo-1-ethylbenzoimidazole Hydrochloride can be influenced by various environmental factors. For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action of 5-Bromo-1-ethylbenzoimidazole Hydrochloride may also be influenced by similar environmental conditions.
Propiedades
IUPAC Name |
5-bromo-1-ethylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZTKRBGXSCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-54-0 |
Source


|
| Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

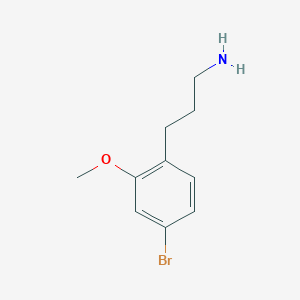


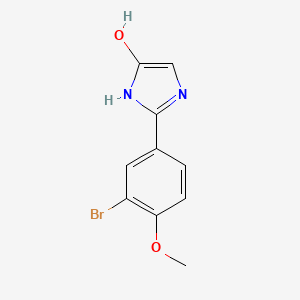

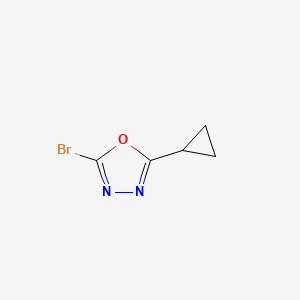

![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)
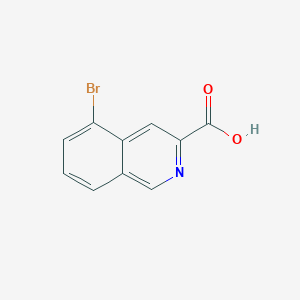

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)

